molecular formula C11H12N2O3 B1349183 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid CAS No. 797806-58-7

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid

Cat. No.: B1349183
CAS No.: 797806-58-7
M. Wt: 220.22 g/mol
InChI Key: PFJKYWHOQRJTOU-UHFFFAOYSA-N
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Description

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid is a chemical compound that features a benzimidazole ring substituted with a hydroxymethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid typically involves the reaction of benzimidazole derivatives with appropriate reagents to introduce the hydroxymethyl and propanoic acid groups. One common method involves the reaction of 2-(hydroxymethyl)benzimidazole with acrylonitrile followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. standard organic synthesis techniques involving benzimidazole derivatives and appropriate functional group transformations are employed.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-[2-(Carboxymethyl)-1h-benzimidazol-1-yl]propanoic acid.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl and propanoic acid groups can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16/h1-4,14H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJKYWHOQRJTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360388
Record name 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797806-58-7
Record name 3-[2-(hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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